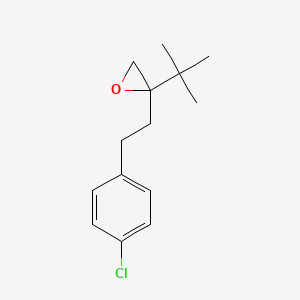

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCGXXYDHCTVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042247 | |

| Record name | 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80443-63-6 | |

| Record name | 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80443-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-2-(2-(4-CHLOROPHENYL)ETHYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUC5FVS02C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane (CAS: 80443-63-6): Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a key chemical intermediate registered under CAS number 80443-63-6. The document delineates its chemical identity, physicochemical properties, and principal applications, with a significant focus on its critical role in the agrochemical industry. As a precursor to tebuconazole, a widely used triazole fungicide, this oxirane's reactivity and structural characteristics are of paramount importance.[1][2] This guide offers detailed synthetic protocols, mechanistic insights, and analytical methodologies, tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Nomenclature

The compound is an oxirane derivative characterized by a tert-butyl group and a 4-chlorophenethyl group attached to the same carbon atom of the epoxide ring.[1][3] This asymmetric substitution pattern is fundamental to its chemical behavior.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 80443-63-6[4][5][6] |

| IUPAC Name | 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane[5] |

| Synonyms | 2-(tert-Butyl)-2-(4-chlorophenethyl)oxirane, Tebuconazole Intermediate, Pentazolol epoxy[5][7][8] |

| Molecular Formula | C₁₄H₁₉ClO[1][5][9] |

| Molecular Weight | 238.75 g/mol [6][7][9] |

| InChI Key | QLCGXXYDHCTVKP-UHFFFAOYSA-N[3][10] |

| Canonical SMILES | CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl[3][5] |

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical state and solubility of this compound are dictated by its molecular structure. The 4-chlorophenyl group imparts aromatic character and lipophilicity, while the bulky tert-butyl group introduces significant steric hindrance around the reactive epoxide center.[1][3] Its limited solubility in water is typical for a molecule of its size and composition.[11]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow oil/liquid | [2][4][8] |

| Boiling Point | 302.1 ± 15.0 °C (Predicted) | [4][7][9] |

| Density | 1.06 - 1.089 g/cm³ | [2][4][8] |

| Refractive Index | 1.5150 - 1.529 | [2][4][7] |

| Flash Point | 138.4 °C | [2][8][9] |

| Solubility | Sparingly soluble in water; Soluble in chloroform; Slightly soluble in methanol. | [4][7][11] |

| Storage | Store in a cool, dry, well-ventilated place. Refrigerator recommended. |[4][7][8][12] |

Synthesis and Mechanistic Considerations

Expertise & Experience: The synthesis of this disubstituted oxirane is non-trivial. A direct epoxidation of the corresponding alkene is challenging due to the steric hindrance from the tert-butyl group. Therefore, the most logical and industrially relevant pathway is a nucleophilic addition to a ketone precursor, such as the Corey-Chaykovsky reaction.[1] This method expertly bypasses the steric challenges by building the epoxide ring from a carbonyl.

The synthesis begins with the precursor ketone, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. This ketone is then reacted with a sulfonium ylide, typically generated in situ from trimethylsulfonium bromide and a strong base like sodium hydride.[1] The ylide acts as a nucleophilic methylene-transfer agent, attacking the carbonyl carbon to form a betaine intermediate, which then undergoes intramolecular ring closure to yield the desired oxirane and dimethyl sulfide as a byproduct.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Corey-Chaykovsky Epoxidation

This protocol is a representative methodology based on established chemical principles.

-

Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend trimethylsulfonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred suspension. Causality: The strong base deprotonates the sulfonium salt to generate the reactive ylide. This is an exothermic reaction requiring careful temperature control.

-

Ylide Formation: Allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases, indicating complete formation of the ylide.

-

Ketone Addition: Dissolve 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in anhydrous THF and add it dropwise to the ylide suspension at 0 °C. Causality: Dropwise addition at low temperature controls the reaction rate and minimizes side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure oxirane.

Core Application: A Crucial Intermediate for Tebuconazole

The primary industrial application of this oxirane is its function as a key building block in the synthesis of tebuconazole, a systemic triazole fungicide with broad-spectrum activity.[1][2] The significance of the oxirane lies in its electrophilic three-membered ring, which is susceptible to nucleophilic attack.

In the subsequent synthetic step, the epoxide ring is opened by the nucleophilic nitrogen of 1,2,4-triazole. This reaction is typically acid-catalyzed and results in the formation of the core structure of tebuconazole, which contains the critical α-tert-butyl-β-(4-chlorophenethyl)-1H-1,2,4-triazole-1-ethanol moiety. The specific stereochemistry of this ring-opening is crucial for the final product's fungicidal efficacy.

Caption: Conversion of the subject oxirane to the fungicide Tebuconazole.

Analytical Methodologies

Trustworthiness: A self-validating protocol for quality control is essential. High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for assessing the purity of the oxirane and quantifying impurities.

A reverse-phase HPLC method is suitable for this non-polar compound.[10] The use of a C18 column with a mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component provides excellent separation.[10]

Protocol: Reverse-Phase HPLC Analysis

-

Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid.[10] For standard UV detection, 0.1% phosphoric acid can be used. For Mass Spectrometry (MS) compatibility, 0.1% formic acid is required.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the chlorophenyl group (e.g., 220 nm).

-

Sample Preparation: Accurately weigh a sample of the oxirane and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 10 µL.

-

Analysis: Run the sample and integrate the peak corresponding to the oxirane. Purity is determined by the area percentage relative to all other peaks. The method's validity can be confirmed by running a known standard for retention time matching.

For structural confirmation, spectroscopic methods are indispensable. Data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy can confirm the presence of key functional groups, such as the C-O-C stretch of the epoxide and vibrations from the aromatic ring.[5]

Safety, Handling, and Storage

Proper handling of this compound is critical. Based on available data, the compound presents several hazards.[7]

Table 3: GHS Hazard Information

| Pictogram | Code | Hazard Statement |

|---|

|

| GHS07 | Warning | | | H302 | Harmful if swallowed.[7] | | | H315 | Causes skin irritation.[7] | | | H319 | Causes serious eye irritation.[7] | | | H335 | May cause respiratory irritation.[7] |Handling and PPE:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]

-

Avoid contact with skin, eyes, and clothing.[13]

Storage:

-

Store containers tightly closed in a cool, dry, and dark place.[11][13]

-

Refrigeration is recommended for long-term storage to maintain purity.[4][7]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Material should be handled as hazardous chemical waste.

References

- Time.is. (2026). Current time information in Summit County, US.

- ChemicalBook.80443-63-6 | CAS DataBase.

- Smolecule. (2023). This compound.

- Guidechem.2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane.

- ChemicalBook. (2025). 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane | 80443-63-6.

- ChemBK. (2024). 2-[2-(4-chlorophenyl)ethyl-(1,1-dimethyl)]oxirane (intermediate of tebuconazole).

- LookChem.Best 2-[2-(4-Chlorophenyl)Ethyl]-2-(1,1-Dimethylethyl)-Oxirane CAS 80443-63-6.

- PubChem.2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane.

- Santa Cruz Biotechnology. (2025). 2-[2-(4-Chlorophenyl) ethyl]-2-(1,1-dimethyl) Oxirane | CAS 80443-63-6.

- CymitQuimica.CAS 80443-63-6: 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane.

- LookChem.OXIRANE|CAS 80443-63-6.

- A2B Chem.80443-63-6 | 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.

- Echemi. (2019). 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane Safety Data Sheets.

- ChemScene.2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.

- LGC Standards.2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.

- BLDpharm.80443-63-6|this compound.

- TCI Chemicals.SAFETY DATA SHEET.

- Arctom.CAS NO. 80443-63-6 | 2-[2-(4-CHLOROPHENYL)ETHYL].

- Labscoop.2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane, 5G.

- SIELC Technologies. (2018). This compound.

- chemBlink.SDS of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane, Safety Data Sheets, CAS 80443-63-6.

- Parchem.2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane (Cas 80443-63-6).

Sources

- 1. Buy this compound | 80443-63-6 [smolecule.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. CAS 80443-63-6: 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethy… [cymitquimica.com]

- 4. 80443-63-6 | CAS DataBase [m.chemicalbook.com]

- 5. 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | C14H19ClO | CID 94684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane | 80443-63-6 [chemicalbook.com]

- 8. OXIRANE|CAS 80443-63-6 [lookforchem.com]

- 9. chembk.com [chembk.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chemscene.com [chemscene.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-butyl-2-(4-chlorophenethyl)oxirane

Introduction

2-tert-butyl-2-(4-chlorophenethyl)oxirane is a key chemical intermediate, primarily recognized for its role in the synthesis of the widely used triazole fungicide, tebuconazole.[1][2] Understanding the physicochemical properties of this oxirane is paramount for researchers, scientists, and drug development professionals involved in its synthesis, handling, and the development of related agrochemicals and pharmaceuticals. The reactivity and stability of the strained oxirane ring, influenced by its bulky tert-butyl and substituted phenethyl groups, dictate its behavior in synthetic transformations and its potential toxicological profile.

Chemical Identity and Structure

IUPAC Name: 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane[3]

CAS Number: 80443-63-6[4]

Molecular Formula: C₁₄H₁₉ClO[4]

Molecular Weight: 238.75 g/mol [4]

Chemical Structure:

Caption: 2D structure of 2-tert-butyl-2-(4-chlorophenethyl)oxirane.

The structure features a trisubstituted oxirane ring, with one carbon atom of the ring being part of a tert-butyl group and the other bonded to a 4-chlorophenethyl group. This substitution pattern significantly influences the molecule's steric hindrance and electronic properties, which in turn affect its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-tert-butyl-2-(4-chlorophenethyl)oxirane is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific intermediate is not extensively published.

| Property | Value | Comments |

| Physical State | Liquid | Described as a colorless to light yellow or reddish-yellow clear liquid or oil.[1] |

| Boiling Point | Predicted: 302.1 ± 15.0 °C | Due to its relatively high molecular weight, a high boiling point is expected. Experimental determination via ebulliometry is recommended.[5][6] |

| Melting Point | Not available | Expected to be low given its liquid state at room temperature. |

| Density | > 1 g/mL (95%) | [1] |

| Refractive Index | 1.5150-1.5190 | [1] |

| logP (Lipophilicity) | Calculated: 4.0877 | A high logP value indicates significant lipophilicity, suggesting poor water solubility and good solubility in nonpolar organic solvents.[4] |

| pKa | Not available | The oxirane oxygen can be protonated under acidic conditions. The pKa of the conjugate acid is expected to be low. |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in toluene, dimethyl sulfide | Expected to be soluble in a range of nonpolar and polar aprotic solvents based on its structure and high logP value.[1] |

Synthesis

2-tert-butyl-2-(4-chlorophenethyl)oxirane is synthesized via the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone.[7][8][9][10] In this case, the ketone precursor is 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone.

A common synthetic route is described in several patents, where a trimethylsulfonium salt is reacted with the ketone in the presence of a base.[11][12]

Illustrative Synthetic Pathway:

Caption: General synthetic scheme for 2-tert-butyl-2-(4-chlorophenethyl)oxirane.

A detailed experimental protocol based on a patented procedure is as follows:

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction[12]

-

Preparation of Trimethylsulfonium Bromide: Introduce methyl bromide into a solution of dimethyl sulfide in acetone at 20°C. Continue stirring for several hours. The precipitated trimethylsulfonium bromide is then filtered and dried.

-

Epoxidation Reaction: In an inert organic solvent such as toluene, suspend the prepared trimethylsulfonium bromide.

-

Add a solution of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one to the suspension.

-

Introduce a suitable base (e.g., potassium hydroxide) to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 80°C) for several hours until gas chromatographic analysis indicates near-complete conversion of the ketone.

-

Work-up: Wash the reaction mixture with water. The organic solvent (toluene) can be removed by steam distillation. The remaining product is dried to yield 2-(4-chlorophenyl-ethyl)-2-tert-butyl-oxirane.

Spectral Properties

Detailed experimental spectra for 2-tert-butyl-2-(4-chlorophenethyl)oxirane are not widely published. However, based on the known spectral characteristics of epoxides and its structural components, the following features are expected:

Infrared (IR) Spectroscopy

The presence of the oxirane ring can be identified by a series of characteristic bands:[13]

-

Symmetric ring breathing: ~1250 cm⁻¹

-

Asymmetric C-O-C stretch: 950–810 cm⁻¹ (often intense)[13]

-

Symmetric C-O-C stretch: 880–750 cm⁻¹ (often intense)[13]

Other expected peaks include:

-

C-H stretching (aliphatic): ~2870-2965 cm⁻¹[14]

-

C=C stretching (aromatic): ~1608 cm⁻¹[14]

-

C-Cl stretching: ~1090 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The protons on the oxirane ring are expected to appear in the range of 2.0-3.5 ppm .[15]

-

The tert-butyl group will show a sharp singlet at approximately 1.0-1.3 ppm .

-

The protons of the phenethyl group will appear as multiplets in the aromatic region (~7.0-7.3 ppm ) and the aliphatic region (~1.8-2.8 ppm ).

-

-

¹³C NMR:

-

The carbons of the oxirane ring are typically found in the 40-60 ppm range.[15]

-

The quaternary carbon of the tert-butyl group and the carbon attached to it will have distinct chemical shifts.

-

Aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift.

-

Solubility and Lipophilicity (logP)

The high calculated logP value of 4.0877 suggests that 2-tert-butyl-2-(4-chlorophenethyl)oxirane is a highly lipophilic and hydrophobic molecule.[4] This is consistent with its described insolubility in water and solubility in organic solvents like toluene and dimethyl sulfide.[1]

A comprehensive solubility profile is crucial for handling, formulation, and reaction optimization. While specific quantitative data is lacking for the oxirane, the solubility of its downstream product, tebuconazole, in various organic solvents provides a valuable proxy.

Quantitative Solubility of Tebuconazole (as a proxy): [16][17][18]

| Organic Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | > 200 |

| Ethyl Acetate | > 250 |

| Isopropanol | 100 - 200 |

| Toluene | 50 - 100 |

| n-Hexane | < 0.1 |

Experimental Protocol: Determination of Solubility (Isothermal Saturation Method)[16]

This protocol, based on established methods, can be used to determine the quantitative solubility of 2-tert-butyl-2-(4-chlorophenethyl)oxirane.

-

Preparation of a Supersaturated Solution: Add an excess amount of the oxirane to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration using a validated analytical method such as HPLC-UV or GC-MS.

Reactivity and Stability

The reactivity of 2-tert-butyl-2-(4-chlorophenethyl)oxirane is dominated by the strained three-membered epoxide ring. This ring is susceptible to opening by a wide range of nucleophiles. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic or basic/neutral).

Ring-Opening Reactions:

Sources

- 1. CN102276558A - Preparation method of 2-(4-chlorophenethyl)-2-tert-butyl oxirane - Google Patents [patents.google.com]

- 2. 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | C14H19ClO | CID 94684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane [lgcstandards.com]

- 4. chemscene.com [chemscene.com]

- 5. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 6. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 11. US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane - Google Patents [patents.google.com]

- 12. DE3824457C2 - Process for the preparation of 2- (4-chlorophenyl-ethyl) -2-tert-butyl-oxirane - Google Patents [patents.google.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ThermoML:J. Chem. Thermodyn. 2017, 106, 243-255 [trc.nist.gov]

- 18. Tebuconazole--Rudong Zhongyi Chemical Co., Ltd. [zhongyichem.com]

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane molecular structure and IUPAC name

A Comprehensive Technical Guide to 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane, a pivotal chemical intermediate. We will explore its molecular identity, physicochemical properties, synthesis, and core applications, with a particular focus on its significant role in the agrochemical industry.

Molecular Identity and Structure

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane is an organic compound featuring a strained three-membered epoxide ring, a bulky tert-butyl group, and a 4-chlorophenethyl substituent. This unique combination of functional groups dictates its chemical reactivity and utility as a synthetic building block.

-

IUPAC Name: 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane[1][2]

-

Synonyms: 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, 2-tert-butyl-2-(4-chlorophenethyl)oxirane, The oxirane to tebuconazole[1][2][7]

Molecular Structure

The structure consists of a central, disubstituted oxirane ring. One substituent is a tert-butyl group, which provides significant steric hindrance, influencing the regioselectivity of ring-opening reactions. The other is a 2-(4-chlorophenyl)ethyl group, which contributes to the molecule's lipophilicity and serves as a key structural element for its primary application.[1][7]

Caption: Molecular structure of 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.

Physicochemical Properties

This compound is typically supplied as a liquid, with properties that make it suitable for use in organic synthesis.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow oily liquid | [4][8][9] |

| Molecular Weight | 238.75 g/mol | [1][2][3] |

| Density | ~1.06 g/cm³ | [3][5][10] |

| Boiling Point | 302.1 ± 15.0 °C (Predicted) | [3][5] |

| Flash Point | ~138.4 °C | [3] |

| Refractive Index | 1.5150 - 1.5190 | [10][11] |

| Solubility | Soluble in common organic solvents | [12] |

Core Application: A Cornerstone in Agrochemical Synthesis

The primary and most significant application of this oxirane is its role as a key intermediate in the synthesis of tebuconazole .[1][12][13][14] Tebuconazole is a highly effective, broad-spectrum systemic fungicide belonging to the triazole class. It provides protective, curative, and eradicative action against a wide range of fungal diseases in crops like wheat, rice, peanuts, and vegetables.[12][15]

The structural integrity of the final fungicide is critically dependent on the high purity of this epoxide intermediate.[12][14] The epoxide's strained ring is the reactive site that allows for the introduction of the crucial triazole functionality, which is essential for the antifungal activity of tebuconazole.[1][12]

Workflow: Role in Tebuconazole Synthesis

The synthesis of tebuconazole from this intermediate is a classic example of nucleophilic epoxide ring-opening. The oxirane serves as an electrophile, which is attacked by the triazole nucleophile.

Caption: Simplified workflow illustrating the central role of the oxirane intermediate.

Synthesis and Reactivity

Experimental Protocol: Synthesis of the Oxirane Intermediate

A common and established method for synthesizing 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane involves the reaction of a ketone with a sulfur ylide (Corey-Chaykovsky reaction).[1][16]

Objective: To prepare the target epoxide from its ketone precursor.

Materials:

-

1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

-

Trimethylsulfonium bromide or iodide

-

A strong base (e.g., sodium hydride, potassium hydroxide)[1][16]

Step-by-Step Methodology:

-

Ylide Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), the trimethylsulfonium salt is suspended in the anhydrous solvent.

-

The strong base is added portion-wise at a controlled temperature (typically 0-25 °C) to deprotonate the salt and form the dimethylsulfonium methylide (the sulfur ylide).

-

Epoxidation Reaction: A solution of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in the same solvent is added dropwise to the freshly prepared ylide solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60°C) until the reaction is complete (monitored by TLC or GC).[1][16]

-

Workup and Purification: The reaction is carefully quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield the final oxirane.[1]

Causality and Experimental Insight: The use of a sulfur ylide is preferred for this transformation because it efficiently transfers a methylene group to the ketone, forming the epoxide directly. The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure that the ylide is formed without competing side reactions. The inert, anhydrous conditions are essential to prevent quenching of the highly reactive ylide and base.

Chemical Reactivity

The core reactivity of this molecule is centered on the epoxide ring .[1] This three-membered ring is highly strained and susceptible to ring-opening by a wide variety of nucleophiles.[1][7] This reaction is the cornerstone of its utility as a synthetic intermediate. The bulky tert-butyl group sterically hinders one face of the epoxide, directing nucleophilic attack to the less substituted carbon atom, which is a key factor in the regioselectivity of the tebuconazole synthesis.

Concluding Remarks for the Professional

For professionals in agrochemical research and development, 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane is more than just a chemical compound; it is a validated and critical precursor for one of the most important fungicides in modern agriculture.[14][15] Its synthesis is well-established, and its reactivity is predictable, making it a reliable component in large-scale manufacturing processes.[12][13] Understanding the nuances of its synthesis and handling is paramount for ensuring the high purity required to produce a final active ingredient like tebuconazole with optimal efficacy and minimal impurities.

References

-

2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane Request for Quotation - ChemBK. (2024-04-09). [Link]

-

2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | C14H19ClO | CID 94684 - PubChem. [Link]

-

2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane - Liaoning Futuo New Energy Materials Co., Ltd. [Link]

-

Unlock Potent Fungicide Power with Our Tebuconazole Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane - LabSolutions | Lab Chemicals & Equipment. [Link]

- CN104529917A - Synthetic method for bactericide tebuconazole - Google P

-

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane Request for Quotation - ChemBK. [Link]

-

2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane: A Cornerstone in Fungicide Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole - Google P

- US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.

Sources

- 1. Buy this compound | 80443-63-6 [smolecule.com]

- 2. 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | C14H19ClO | CID 94684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane|80443-63-6--Liaoning Futuo New Energy Materials Co., Ltd. [futuochem.com]

- 5. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane | 80443-63-6 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 80443-63-6: 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethy… [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-Oxirane|80443-63-6--Zhangjiagang Zhenfang Chemical Co., Ltd. [zjg-zf.com]

- 10. parchem.com [parchem.com]

- 11. chembk.com [chembk.com]

- 12. nbinno.com [nbinno.com]

- 13. CN104529917A - Synthetic method for bactericide tebuconazole - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole - Google Patents [patents.google.com]

- 16. US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane: A Technical Guide

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties of the synthetic oxirane derivative, 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. This compound holds significance as a potential intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in research and development settings.

Due to the limited availability of experimentally-derived spectra for this specific compound in the public domain, this guide presents a comprehensive analysis based on established principles of spectroscopy and data from closely related chemical analogs. This predictive approach offers a robust framework for interpreting the expected spectral features of the target molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. These include a strained three-membered oxirane ring, a bulky tert-butyl group, an ethyl linker, and a 4-chlorophenyl moiety. Each of these components will be systematically examined through the lenses of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of the target compound is C₁₄H₁₉ClO. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum is expected to show two molecular ion peaks:

-

M⁺: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule containing ³⁷Cl, with an intensity approximately one-third of the M⁺ peak.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₉ClO |

| Monoisotopic Mass (for ³⁵Cl) | 238.1124 g/mol |

| [M+2]⁺ Peak (for ³⁷Cl) | 240.1095 g/mol |

| Expected M⁺/[M+2]⁺ Ratio | ~3:1 |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily driven by the stability of the resulting carbocations and neutral losses. The strained oxirane ring and the bulky tert-butyl group are expected to be major sites of initial fragmentation.

A plausible fragmentation pathway is initiated by alpha-cleavage, a common fragmentation mechanism for epoxides, adjacent to the oxirane ring.[1]

Caption: Predicted major fragmentation pathway of the target molecule.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for this analysis.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Rationale: GC-MS is chosen to ensure the introduction of a pure sample into the mass spectrometer, leading to a clean and interpretable spectrum. The specified temperatures and column type are standard for a molecule of this size and polarity.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~3050-3000 | C-H stretch | Aromatic (C-H) | |

| ~2960-2850 | C-H stretch | Aliphatic (C-H) | |

| ~1600, ~1490 | C=C stretch | Aromatic Ring | |

| ~1365 | C-H bend | tert-butyl | [2] |

| ~1250 | Ring breathing | Oxirane | [3] |

| ~1090 | C-Cl stretch | Aryl chloride | |

| ~950-810 | Asymmetric C-O-C stretch | Oxirane | [3] |

| ~880-750 | Symmetric C-O-C stretch | Oxirane | [3] |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Key Diagnostic Peaks: The most informative peaks for confirming the structure will be the characteristic stretches of the oxirane ring and the out-of-plane bending of the 1,4-disubstituted aromatic ring. The presence of a strong C-Cl stretch would further support the proposed structure.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of the neat compound.

Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: As the compound is expected to be a liquid or a low-melting solid, a small drop can be placed directly onto the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired before analyzing the sample.

Rationale: ATR-FTIR is a rapid and convenient technique for obtaining high-quality spectra of liquid and solid samples with minimal sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra will provide crucial information about the connectivity and chemical environment of the atoms in the target molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structural motifs.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.0 - 7.3 | Two doublets | 4H |

| Oxirane CH₂ (2H) | 2.5 - 2.8 | Two doublets | 2H |

| Ethyl CH₂ (2H) | 2.6 - 2.9 | Multiplet | 2H |

| Ethyl CH₂ (2H) | 1.8 - 2.1 | Multiplet | 2H |

| tert-butyl CH₃ (9H) | ~1.0 | Singlet | 9H |

Rationale for Predictions:

-

Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets due to their coupling to each other, a characteristic pattern for a 1,4-disubstituted benzene ring.

-

Oxirane Protons: The two protons on the oxirane ring are diastereotopic and are expected to appear as two distinct signals, likely doublets due to geminal coupling. Their chemical shift is in the typical range for epoxide protons.[4]

-

Ethyl Protons: The two methylene groups of the ethyl linker will be multiplets due to coupling with each other. The methylene group closer to the aromatic ring will be slightly more deshielded.

-

tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, significantly upfield due to their shielded environment.

Caption: Predicted relative positions of signals in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | 131 - 134 |

| Aromatic C-H | 128 - 130 |

| Aromatic C-C | 138 - 141 |

| Oxirane C (quaternary) | 60 - 65 |

| Oxirane CH₂ | 48 - 52 |

| tert-butyl C (quaternary) | 30 - 35 |

| tert-butyl CH₃ | 25 - 28 |

| Ethyl CH₂ | 30 - 38 |

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts are typical for a substituted benzene ring, with the carbon attached to the chlorine atom being slightly deshielded.

-

Oxirane Carbons: The carbons of the oxirane ring are expected in the characteristic region for epoxides, with the quaternary carbon appearing slightly more downfield than the methylene carbon.[5]

-

tert-butyl Carbons: The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

-

Ethyl Carbons: The two methylene carbons of the ethyl linker will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the analyte.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Rationale: CDCl₃ is a common solvent for non-polar organic compounds and TMS provides a convenient internal reference. A 400 MHz spectrometer provides sufficient resolution to resolve the expected multiplicities in the ¹H NMR spectrum. A greater number of scans is required for the ¹³C NMR experiment due to the lower natural abundance of the ¹³C isotope.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the key spectroscopic features of this compound. The predicted data for Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy offer a comprehensive framework for the identification and characterization of this compound. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers working with this molecule and related structures, facilitating its synthesis, purification, and application in further scientific endeavors.

References

-

PubChem. 1-Chloro-4-ethylbenzene. [Link]

-

Chemistry LibreTexts. 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

-

Oregon State University. CH 336: Epoxide Spectroscopy. [Link]

- F.W. McLafferty, F. Turecek. Interpretation of Mass Spectra. University Science Books, 1993.

- G. Socrates. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2001.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

This technical guide offers an in-depth exploration of the synthesis and characterization of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a key chemical intermediate. With a focus on practical application and scientific rigor, this document is designed for researchers, chemists, and professionals in the fields of drug development and agrochemical synthesis.

Strategic Importance and Introduction

This compound, with the chemical formula C₁₄H₁₉ClO, is a significant molecule in synthetic organic chemistry.[1] Its structure, featuring a sterically hindered tertiary butyl group and a chlorophenyl ethyl moiety attached to an oxirane ring, makes it a valuable precursor. Notably, this compound is a critical intermediate in the production of tebuconazole, a broad-spectrum triazole fungicide used extensively in agriculture.[2] The high reactivity of the epoxide ring allows for nucleophilic opening, providing a versatile scaffold for the synthesis of more complex molecules. This guide will focus on a robust and industrially relevant synthetic pathway.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis reveals that the target oxirane can be efficiently synthesized from a ketone precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. The key transformation is the addition of a methylene group to the ketone's carbonyl carbon, which can be achieved via the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, which is known for its efficacy in forming epoxides from ketones, particularly when compared to phosphorus ylides (used in the Wittig reaction) that typically lead to alkenes.[3][4][5]

The ketone precursor itself can be synthesized through a two-step process starting from commercially available materials: an aldol condensation of 4-chlorobenzaldehyde and pinacolone, followed by the hydrogenation of the resulting α,β-unsaturated ketone.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target oxirane.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis of the target compound, beginning with the preparation of the key ketone intermediate.

Synthesis of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

This synthesis is a two-step process involving an aldol condensation followed by hydrogenation.

Diagram 2: Experimental Workflow for Ketone Synthesis

Caption: Workflow for the synthesis of the ketone precursor.

Materials (Illustrative):

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| 4-chlorobenzaldehyde | 140.57 |

| Pinacolone | 100.16 |

| Sodium Hydroxide | 40.00 |

| Methanol | 32.04 |

| Hydrogen Gas | 2.02 |

Procedure:

-

Aldol Condensation: 4-chlorobenzaldehyde and pinacolone are condensed in methanol with sodium hydroxide as a catalyst at approximately 70°C to yield 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one.[6]

-

Hydrogenation: The resulting enone is dissolved in methanol with a sodium hydroxide catalyst and hydrogenated under pressure at a temperature of 50-80°C to produce 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.[6][7]

-

Purification: The final product is purified through standard laboratory techniques such as distillation or chromatography.

Synthesis of this compound

This procedure details the Corey-Chaykovsky epoxidation of the ketone precursor.

Diagram 3: Experimental Workflow for Epoxidation

Caption: Step-by-step workflow for the Corey-Chaykovsky epoxidation.

Materials (Illustrative, based on patent literature):

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one | 224.73 |

| Trimethylsulfonium bromide | 157.07 |

| Potassium hydroxide | 56.11 |

| Toluene | 92.14 |

| Methanol | 32.04 |

Procedure (based on a representative patented process):

-

A suspension of trimethylsulfonium bromide is prepared in a solvent mixture, such as toluene and methanol.[8]

-

Potassium hydroxide granules are added to the stirred suspension at approximately 60°C.[8]

-

The mixture is heated to 80°C, and 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one is added uniformly over a period of 1.5 hours.[8][9]

-

The reaction is stirred for an additional 4 hours to ensure completion.[8][9]

-

For workup, the reaction mixture is cooled, washed with water, and the organic phase is separated. The solvent is removed under vacuum to yield the crude product.[8][9]

-

The final product is purified by vacuum distillation to yield this compound with high purity.[8][9]

Comprehensive Characterization

To confirm the identity and purity of the synthesized oxirane, a combination of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR (Proton NMR): The spectrum should display characteristic signals corresponding to the different proton environments in the molecule.

-

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration tert-butyl (9H) ~0.95 singlet 9H -CH₂-CH₂-Ar (2H) ~1.90 multiplet 2H Oxirane CH₂ (2H) ~2.65 & ~2.85 AB quartet 2H Ar-CH₂-CH₂- (2H) ~2.75 multiplet 2H | Aromatic (4H) | ~7.15 & ~7.25 | AA'BB' system | 4H |

-

-

¹³C NMR (Carbon NMR): This technique confirms the carbon framework of the molecule.

-

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon Atom Expected Chemical Shift (δ, ppm) tert-butyl (CH₃)₃ ~25.0 -CH₂-CH₂-Ar ~30.5 tert-butyl C(CH₃)₃ ~32.0 Ar-CH₂-CH₂- ~38.0 Oxirane CH₂ ~52.0 Oxirane C ~65.0 Aromatic CH ~128.5, ~129.5 Aromatic C-Cl ~131.5 | Aromatic C | ~140.0 |

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For epoxides, the absence of a strong carbonyl (C=O) peak from the starting ketone is a primary indicator of a successful reaction. An ATR-IR spectrum for this compound is available in public databases.

-

Expected IR Data (thin film, cm⁻¹):

Functional Group Wavenumber (cm⁻¹) C-H (aliphatic) stretch 2850 - 3000 C-H (aromatic) stretch 3000 - 3100 C=C (aromatic) stretch 1490 - 1600 C-O-C (epoxide ring) stretch ~1250, 850 - 950 | C-Cl stretch | 700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Mass Spectrometry Data (EI or ESI):

-

Molecular Ion (M⁺): A molecular ion peak at m/z ≈ 238.11, corresponding to the molecular formula C₁₄H₁₉³⁵ClO. An M+2 peak at m/z ≈ 240.11 with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.

-

Safety and Handling

-

Reagents: Many reagents used in this synthesis are hazardous. Trimethylsulfonium bromide is an irritant. Strong bases like potassium hydroxide are corrosive. Solvents like toluene and methanol are flammable and toxic.

-

Procedures: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Reaction Conditions: The epoxidation reaction is exothermic and should be conducted with careful temperature control.

Conclusion

This guide has detailed a robust and scalable synthetic route for this compound, a valuable intermediate in the agrochemical industry. The outlined Corey-Chaykovsky epoxidation of a readily preparable ketone precursor represents an efficient and well-documented method. The provided characterization data serves as a reliable reference for verifying the identity and purity of the final product, ensuring its suitability for further synthetic applications.

References

- U.S. Patent 5,639,917A. (1997). Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.

-

Eaton, B. E., & O'Connor, D. (2005). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 7(21), 4771–4773. [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

-

Kim, D., & Park, J. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 16(1), 1-8. [Link]

- Chinese Patent CN103242151B. (2016). Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate. Inno-chem.com. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic-chemistry.org. [Link]

-

Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Organicchemistrytutor.com. [Link]

-

Sone, T., et al. (2016). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules, 21(9), 1143. [Link]

- U.S. Patent 4,988,829A. (1991). Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.

- Chinese Patent CN102276558A. (2011). Preparation method of 2-(4-chlorophenethyl)-2-tert-butyl oxirane.

- German Patent DE3824457C2. (1995). Process for the preparation of 2-(4-chlorophenyl-ethyl)-2-tert-butyl-oxirane.

-

PubChem. (n.d.). 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Patent 4,898,954. (1990). Process for the preparation of oxiranes.

-

PubChemLite. (n.d.). 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone. Retrieved from [Link]

-

Khan, N. H., et al. (2008). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Journal of Coordination Chemistry, 61(16), 2549-2560. [Link]

Sources

- 1. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane | 80443-63-6 [chemicalbook.com]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]

- 6. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]

- 7. US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane - Google Patents [patents.google.com]

- 8. DE3824457C2 - Process for the preparation of 2- (4-chlorophenyl-ethyl) -2-tert-butyl-oxirane - Google Patents [patents.google.com]

- 9. 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | C14H19ClO | CID 94684 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of Chlorophenyl-Containing Epoxides

Introduction: The Dichotomy of the Epoxide Ring in Drug Discovery

The epoxide, a strained three-membered cyclic ether, represents a fascinating and paradoxical functional group in medicinal chemistry. Its inherent ring strain and polarized carbon-oxygen bonds make it a potent electrophile, capable of reacting with a variety of biological nucleophiles such as DNA and proteins.[1][2] This reactivity is a double-edged sword; it is the basis for the therapeutic mechanism of several approved drugs, yet it is also linked to potential carcinogenicity and toxicity.[3][4][5] Historically, epoxides have been flagged as potentially hazardous, yet at least fourteen approved drugs on the market contain this moiety, many of them for anticancer indications.[4][6][7]

The incorporation of a chlorophenyl group onto an epoxide-bearing scaffold introduces another layer of complexity and opportunity. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, influencing the reactivity of the epoxide ring. Furthermore, its lipophilic nature can significantly alter the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive exploration of the known and potential biological activities of chlorophenyl-containing epoxides, delving into their mechanisms of action, methodologies for their evaluation, and the critical balance between therapeutic efficacy and potential toxicity.

Section 1: Synthesis and Chemical Reactivity

The biological evaluation of any chemical series begins with robust and reproducible synthesis. Chlorophenyl-containing epoxides can be synthesized through various established methods. A common and efficient approach involves a two-step process starting from chalcones, which serve as key precursors.[8] The epoxidation is often achieved using reagents like hydrogen peroxide in an appropriate solvent system.[8]

The primary chemical characteristic of epoxides is their susceptibility to ring-opening reactions with nucleophiles.[2][9] This reaction is the cornerstone of their biological activity. The regioselectivity of this attack (i.e., which of the two epoxide carbons is attacked) is governed by both steric and electronic factors, which can be subtly influenced by the position of the chlorine atom on the phenyl ring (ortho, meta, or para).

Workflow for Synthesis and Initial Characterization

The logical progression from a synthetic concept to a biologically characterized compound is a critical workflow in drug discovery. This process ensures that the compounds tested are of high purity and that their structures are unequivocally confirmed, lending validity to the subsequent biological data.

Caption: Workflow from synthesis to initial biological screening.

Section 2: Key Biological Activities and Mechanisms of Action

The chlorophenyl-epoxide scaffold has been investigated for several biological activities, primarily leveraging the electrophilic nature of the oxirane ring.

Enzyme Inhibition: Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the hydrolysis of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs).[10] EETs possess anti-inflammatory, vasodilatory, and cardioprotective properties.[11] By inhibiting sEH, the levels of beneficial EETs can be maintained, making sEH inhibitors promising therapeutic agents for cardiovascular and inflammatory diseases.[10][11]

While many potent sEH inhibitors have been developed, structure-activity relationship (SAR) studies have shown that the choice of substituent is critical. For instance, replacement of a bulky, hydrophobic adamantyl group with a 4-chlorophenyl group has been observed to decrease the inhibitory potency.[10] This highlights the sensitivity of the sEH active site to the specific steric and electronic properties of the inhibitor. Inhibition can be either competitive or non-competitive, and determining this kinetic profile is essential for understanding the mechanism of action.[11]

Anticancer and Cytotoxic Activity

The most widely explored therapeutic application for epoxide-containing molecules is in oncology.[4][7] Their ability to alkylate nucleophilic residues on proteins and nucleic acids can disrupt cellular processes and induce cell death.[5][12]

Mechanism of Action: Induction of Apoptosis Several epoxide-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. Studies on epoxide-containing piperazines have demonstrated a clear apoptotic mechanism.[13] This process involves the disruption of the mitochondrial membrane, leading to the accumulation of pro-apoptotic proteins like Bak and the subsequent release of signaling molecules that activate the caspase cascade.[13] Activated caspase-3 is a key executioner enzyme that orchestrates the dismantling of the cell.[13]

Caption: Simplified apoptotic pathway induced by some epoxide agents.

Compounds containing a para-chlorophenyl group attached to a pyridine ring have also shown significant cytotoxic effects against various human cancer cell lines, including breast (T47D), colon (HCT15), and prostate (DU145) cancers, by acting as topoisomerase II inhibitors.[14]

Antimicrobial Activity

The chemical reactivity that makes epoxides effective against cancer cells can also be harnessed against microbial pathogens. Synthesized epoxide derivatives have demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Candida albicans.[8] Hydrazone derivatives incorporating a 4-(4-chlorophenyl)cyclohexane scaffold have also shown significant antibacterial activity.[15] The mechanism is likely related to the alkylation of essential enzymes or other macromolecules within the microbial cells.

Section 3: Methodologies for Biological Evaluation

Rigorous and validated experimental protocols are essential to accurately determine the biological activity of chlorophenyl-containing epoxides.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard initial screen for cytotoxic compounds.

Causality and Rationale:

-

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Cell Line Selection: The choice of cancer cell lines (e.g., MCF-7 for breast, DU-145 for prostate) is dictated by the therapeutic area of interest. Including a non-cancerous cell line (e.g., MCF-10A) is crucial to assess for general cytotoxicity versus cancer-specific effects.[16]

-

Dose-Response: Testing a range of concentrations is critical to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value can be calculated. This quantitative measure allows for the comparison of potency between different compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., T47D, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare a serial dilution of the chlorophenyl-containing epoxide in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the inhibitory potential of compounds against sEH.[17]

Causality and Rationale:

-

Principle: The assay uses a non-fluorescent substrate, such as CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate), which is hydrolyzed by sEH to produce a highly fluorescent product.[17] A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition.

-

Enzyme Source: Purified recombinant human, mouse, or rat sEH can be used to assess species-specific inhibition.[17]

-

Self-Validation: Performing the assay with multiple inhibitor concentrations allows for the calculation of an IC₅₀ value. Further kinetic studies, by varying both substrate and inhibitor concentrations, can be used to determine the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, etc.), thereby validating the mechanism.

Step-by-Step Methodology:

-

Preparation: In a 96-well black plate, add 100 µL of sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA).

-

Inhibitor Addition: Add the test compound (chlorophenyl-epoxide) at various concentrations. Use a known sEH inhibitor (e.g., AUDA) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Enzyme Incubation: Add purified recombinant human sEH to each well and incubate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the reaction by adding the fluorescent substrate CMNPC (final concentration of 5 µM).[17]

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time (e.g., 10-20 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by plotting percent inhibition versus log inhibitor concentration.

Section 4: Quantitative Data Summary

For effective comparison, biological data should be summarized in a clear, tabular format. The following table provides a representative example of how data for a series of hypothetical chlorophenyl-epoxides might be presented.

| Compound ID | Structure (Chlorine Position) | Cytotoxicity IC₅₀ (µM) [T47D Breast Cancer] | sEH Inhibition IC₅₀ (nM) |

| CPE-01 | ortho-chlorophenyl | 1.25 | 5,500 |

| CPE-02 | meta-chlorophenyl | 5.80 | 8,200 |

| CPE-03 | para-chlorophenyl | 0.98 | 6,100 |

| Etoposide | Positive Control | 0.75 | N/A |

| AUDA | Positive Control | N/A | 22 |

Data are hypothetical and for illustrative purposes only.

Section 5: Metabolism, Toxicity, and Future Perspectives

The inherent reactivity of the epoxide group necessitates a thorough evaluation of its potential for toxicity and carcinogenicity.[3][5] Epoxides can be formed metabolically from precursor molecules by cytochrome P450 enzymes, and they can also be detoxified by enzymes like epoxide hydrolases and glutathione S-transferases.[12][18][19] The introduction of a chlorophenyl group can influence these metabolic pathways.

The carcinogenic potential of some simple epoxides is linked to their ability to form DNA adducts, particularly with guanine residues.[1][3][5] This can lead to mutations if not properly repaired.[3] Therefore, any drug development program involving chlorophenyl-containing epoxides must include rigorous safety and toxicology screening, including mutagenicity assays (e.g., Ames test) and long-term carcinogenicity studies in animal models.

Chlorophenyl-containing epoxides are a class of compounds with significant and varied biological potential. Their utility as enzyme inhibitors, anticancer agents, and antimicrobial compounds stems directly from the controlled reactivity of the epoxide ring, which is further modulated by the chlorophenyl substituent. While their therapeutic promise is considerable, it is inextricably linked to potential toxicity. The path forward in developing these molecules as viable drugs requires a balanced approach: leveraging their reactivity for therapeutic gain while meticulously characterizing and mitigating their potential for adverse effects through careful structural design and comprehensive toxicological profiling. The methodologies and insights presented in this guide offer a framework for the rational exploration of this chemically and biologically intriguing class of molecules.

References

- Cedrone, F., Bhatnagar, T., & Baratti, J. C. (2005). Colorimetric Assays for Quantitative Analysis and Screening of Epoxide Hydrolase Activity. Biotechnology Letters.

-

Cedrone, F., Bhatnagar, T., & Baratti, J. (2005). Colorimetric assays for quantitative analysis and screening of epoxide hydrolase activity. PubMed. Available at: [Link]

-

Shen, H. C., & Hammock, B. D. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Available at: [Link]

-

Unknown. (n.d.). Epoxides: methods of synthesis, reactivity, practical significance. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). Fluorescence Assay and Screening of Epoxide Opening by Nucleophiles. ResearchGate. Available at: [Link]

-

Melnick, R. L. (2002). Carcinogenicity and Mechanistic Insights on the Behavior of Epoxides and Epoxide-Forming Chemicals. PubMed. Available at: [Link]

-

Unknown. (2024). Synthesis, characterization and biological activity of epoxide derivatives. Unknown Source. Available at: [Link]

-

Pérez-Sánchez, H., et al. (n.d.). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. PubMed Central. Available at: [Link]

-

Yusuf, S. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers. Available at: [Link]

-

Ferreira, R. J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. PubMed. Available at: [Link]

-

Unknown. (n.d.). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Available at: [Link]

-

Kamal, A., et al. (2014). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed. Available at: [Link]

-

Unknown. (n.d.). Carcinogenicity and Mechanistic Insights on the Behavior of Epoxides and Epoxide-Forming Chemicals. ResearchGate. Available at: [Link]

-

Nakajima, S., et al. (2013). Synthesis and biological evaluation of new chlorin derivatives as potential photosensitizers for photodynamic therapy. PubMed. Available at: [Link]

-

Wu, G., & Wong, C. H. (2006). Epoxide opening in water and screening in situ for rapid discovery of enzyme inhibitors in microtiter plates. PubMed. Available at: [Link]

-

Hissink, E., et al. (1996). Hepatic epoxide concentrations during biotransformation of 1,2- and 1,4-dichlorobenzene: the use of in vitro and in vivo metabolism, kinetics and PB-PK modeling. PubMed. Available at: [Link]

-

Politzer, P., & Murray, J. S. (1987). Halogenated hydrocarbon epoxides: some predictive methods for carcinogenic activity based on electronic mechanisms. PubMed. Available at: [Link]

-

Maciulla, J. H., et al. (2001). Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents. PubMed. Available at: [Link]

-

Miao, Z., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. PubMed. Available at: [Link]

-

Unknown. (n.d.). Connecting the Chemical and Biological Reactivity of Epoxides. SciSpace. Available at: [Link]

-

Unknown. (n.d.). Epoxides – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Zhang, Y., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. PubMed. Available at: [Link]

-

Hughes, T. B., et al. (2015). Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. PubMed Central. Available at: [Link]

-

Lim, S., et al. (2009). Polychlorinated-biphenyl-induced Oxidative Stress and Cytotoxicity Can Be Mitigated by Antioxidants After Exposure. PubMed. Available at: [Link]

-